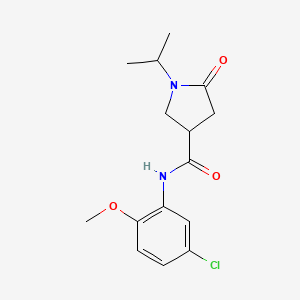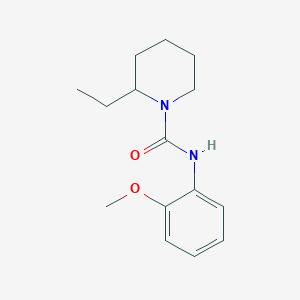
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in cellular stress responses and has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly Parkinson's disease (PD). In preclinical studies, this compound has been shown to protect dopaminergic neurons from cell death induced by oxidative stress and other insults. It has also been shown to improve motor function and reduce neuroinflammation in animal models of PD. In addition, this compound has been investigated for its potential anti-tumor effects in various cancer cell lines.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide inhibits the JNK pathway by binding to the ATP-binding site of JNK. This prevents the activation of downstream transcription factors, such as c-Jun, which are involved in cell death and inflammation. By inhibiting JNK, this compound protects cells from oxidative stress and other insults that can cause cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects in PD, this compound has been shown to reduce inflammation and cell death in models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. However, one limitation is that it is not selective for JNK and can also inhibit other kinases, such as p38 and ERK, at high concentrations. This can complicate the interpretation of experimental results and limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more selective JNK inhibitors that can be used in clinical trials for neurodegenerative disorders and other diseases. Another area of interest is the identification of biomarkers that can be used to predict the response to JNK inhibitors in patients. Finally, the potential use of this compound in combination with other therapies, such as stem cell transplantation or gene therapy, for the treatment of PD and other disorders should be investigated.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the synthesis of 5-chloro-2-methoxybenzoyl chloride, which is then reacted with isopropylamine to obtain N-(5-chloro-2-methoxyphenyl)-1-isopropyl-2-oxoindoline-3-carboxamide. This intermediate is then reacted with sodium borohydride and acetic acid to obtain this compound.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-9(2)18-8-10(6-14(18)19)15(20)17-12-7-11(16)4-5-13(12)21-3/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLJNBJINZAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5293222.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5293235.png)
![5-(3-ethoxy-4-methoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5293240.png)
![rel-(1S,3R)-3-amino-N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5293241.png)
![N-(3-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenyl)acetamide](/img/structure/B5293244.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5293248.png)
![4-({2-(2-fluorophenyl)-4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5293272.png)

![methyl 2-[5-(3-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5293281.png)
![1-methyl-2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5293288.png)

![methyl 3-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5293295.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-[(dimethylamino)methyl]-N-methyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B5293303.png)
![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)